molecular formula C10H10BrClO2 B14029739 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane

2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B14029739
M. Wt: 277.54 g/mol
InChI Key: LYWGFGVTWLQMKT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane (CAS 2221812-04-8) is a high-purity chemical building block with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 . This compound features a 1,3-dioxolane group, which is commonly used in organic synthesis as a protecting group for carbonyls, allowing for selective reactions at other sites on the molecule. The presence of both bromo and chloro substituents on the phenyl ring makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the construction of more complex molecular architectures. This product is offered with a purity of 95% and is available for immediate shipment from multiple global stockpoints . It is intended for research applications as a key synthetic intermediate in the development of pharmaceuticals and other advanced materials. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C10H10BrClO2/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3

InChI Key

LYWGFGVTWLQMKT-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the 1,3-dioxolane ring by acetalization of a suitably substituted aromatic aldehyde or ketone with ethylene glycol under acidic conditions. The aromatic precursor typically contains the desired bromine and chlorine substituents on the phenyl ring.

Typical Synthetic Route

A representative synthetic route includes:

  • Starting material: 3-bromo-4-chlorobenzaldehyde or 3-bromo-4-chlorophenyl derivatives.
  • Reagents: Ethylene glycol as the diol source for dioxolane ring formation.
  • Catalyst: Acid catalyst such as p-toluenesulfonic acid (PTSA) to promote acetalization.
  • Solvent: Non-polar solvents like toluene are used to facilitate removal of water formed during the reaction.
  • Conditions: Reflux or room temperature stirring for extended periods (e.g., 18 hours) to drive the equilibrium toward acetal formation.
Example from Related Compound Synthesis (Analogous Method)

In a closely related synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, the procedure involved dissolving 3-bromo-4-fluorobenzaldehyde, PTSA, and ethylene glycol in toluene at room temperature and stirring for 18 hours. After aqueous workup and extraction, purification by column chromatography yielded the dioxolane product in 81.5% yield. This method is adaptable to the 3-bromo-4-chlorophenyl analogue due to similar chemical properties.

Specific Preparation of this compound

While direct detailed procedures for this exact compound are less frequently published, the synthesis can be inferred and adapted from related patent literature and chemical syntheses of structurally similar compounds:

  • The key step involves the reaction of 3-bromo-4-chlorobenzaldehyde with ethylene glycol under acid catalysis to form the 1,3-dioxolane ring.
  • The methyl substitution at the 2-position can be introduced by starting from a methylated precursor or via subsequent alkylation steps.
  • Reaction conditions are optimized to maximize yield and purity, often involving solvent removal techniques or inert atmosphere to prevent side reactions.

Improved Process from Patent Literature

A patent (CA2685797A1) describes an improved synthesis of related 1,3-dioxolane intermediates with halogenated phenyl substituents, emphasizing:

  • Performing the key reaction in the absence of solvent to improve yield.
  • Bubbling nitrogen through the reaction mixture or applying reduced pressure to remove by-products such as acetone formed during the reaction.
  • Using methanesulfonate esters as intermediates to facilitate nucleophilic substitution reactions leading to the desired dioxolane derivatives.

Though this patent focuses on (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, the principles of solvent-free conditions and by-product removal are applicable to the synthesis of this compound to enhance efficiency.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Starting material 3-bromo-4-chlorobenzaldehyde Purity critical for yield
Diol reagent Ethylene glycol Stoichiometric or slight excess
Catalyst p-Toluenesulfonic acid (PTSA) Acid catalyst for acetalization
Solvent Toluene or solvent-free Solvent-free preferred for higher yield
Temperature Room temperature to reflux Room temp for 18 h (example from analog)
Reaction time 18 hours or until completion Monitored by TLC or HPLC
Atmosphere Nitrogen or inert gas (optional) To prevent oxidation or side reactions
Workup Aqueous quench, extraction with DCM Followed by drying and concentration
Purification Column chromatography or recrystallization To obtain pure product

Comprehensive Research Findings

  • The formation of the dioxolane ring via acetalization is reversible; removal of water or reaction by-products shifts equilibrium toward product formation.
  • Solvent-free conditions with nitrogen bubbling or vacuum application improve yields by removing volatile by-products such as acetone.
  • The presence of bromine and chlorine substituents on the phenyl ring requires control of reaction conditions to avoid dehalogenation or side reactions.
  • Purification by chromatographic methods ensures removal of residual starting materials and side products, critical for pharmaceutical applications.
  • The compound serves as a key intermediate in the synthesis of bioactive molecules like mitratapide, highlighting the importance of high purity and yield in its preparation.

Summary Table of Preparation Methods

Method Description Key Features Yield (%) Reference
Acid-catalyzed acetalization of 3-bromo-4-chlorobenzaldehyde with ethylene glycol in toluene Room temp, 18 h, PTSA catalyst ~80 (analogous)
Solvent-free reaction with nitrogen bubbling to remove acetone by-product Improved yield, no solvent Increased vs. solvent method
Use of methanesulfonate esters as intermediates for nucleophilic substitution Facilitates substitution reactions Moderate to high

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The dioxolane ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The dioxolane ring may also play a role in modulating the compound’s overall chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular characteristics of 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Bromo-4-chlorophenyl, methyl C₁₀H₁₀BrClO₂ ~287.5 (estimated) Discontinued; halogenated aromatic core
2-(4-Bromo-2-chloro-3-methylphenyl)-1,3-dioxolane 4-Bromo-2-chloro-3-methylphenyl C₁₀H₁₀BrClO₂ 265.5 Hazardous (H315, H319, H335)
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane 3-Bromo-2-chloro-6-fluorophenyl C₉H₇BrClF₂O₂ 281.51 High molar mass; fluorinated substituent
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane 3-Bromopropyl, methyl C₇H₁₃BrO₂ 209.08 Aliphatic bromo group; liquid state
2-Methyl-1,3-dioxolane Methyl C₄H₈O₂ 88.11 Volatile; detected in PET materials

Key Observations :

  • Aromatic vs.
Reactivity and Stability
  • Thermal Stability : The presence of halogenated aryl groups likely increases thermal stability compared to aliphatic derivatives like 2-methyl-1,3-dioxolane, which is volatile and detected in recycled PET materials .
Functional Uses
  • Chiral Auxiliaries : Analogous compounds like 2-(3-chloropropyl)-2-methyl-1,3-dioxolane (CPMD) are employed in asymmetric synthesis, suggesting similar utility for the target compound .

Biological Activity

2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a brominated and chlorinated phenyl substituent. Its molecular formula is C_{11}H_{10}BrClO_2, with a molecular weight of approximately 293.54 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions. This process can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting their growth. Notably, compounds with similar structural features have shown activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of this compound

PathogenActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Candida albicansEffective
Aspergillus fumigatusEffective

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. This interaction could modulate the activity of these biological molecules, leading to the observed antimicrobial effects. Further studies are necessary to elucidate the precise biochemical pathways involved.

Case Studies

A study conducted on the efficacy of various dioxolane derivatives highlighted the potential of compounds similar to this compound in treating infections caused by resistant strains of bacteria. The results indicated that modifications in the substituents on the phenyl ring significantly influenced the antimicrobial activity, suggesting a structure-activity relationship that could be exploited in drug development .

In another investigation focusing on antifungal agents, derivatives containing dioxolane structures were found to exhibit potent activity against multiple fungal species. This reinforces the potential application of this compound in therapeutic settings targeting fungal infections .

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